Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4-acetamido-2,2-dimethyl-3H-1-benzofuran-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-8(16)15-11-6-5-9(13(17)18-4)12-10(11)7-14(2,3)19-12/h5-6H,7H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKODVOCMXXDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CC(OC2=C(C=C1)C(=O)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15NO4
- Molecular Weight : 239.25 g/mol
- IUPAC Name : Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
- Key Structural Features :
- Benzofuran moiety, which is known for its biological activity.
- Acetamido group that enhances solubility and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines.
Case Study Data :
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 (liver cancer) | 35.5 |
| Doxorubicin | HepG2 | 0.5 |
The compound induces apoptosis in cancer cells by modulating mitochondrial pathways and promoting cell cycle arrest at the S-phase, thus inhibiting proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it may serve as a candidate for developing new antimicrobial agents.
Antimicrobial Efficacy Data :
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12.0 | 250 |
| This compound | S. aureus | 14.5 | 200 |
These findings indicate that the compound possesses significant antibacterial properties, potentially useful in treating infections .
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on various enzymes relevant to metabolic diseases such as diabetes and Alzheimer's disease.
Enzyme Inhibition Data :
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | α-glucosidase | 18.5 |
| This compound | Acetylcholinesterase | 22.0 |
These results suggest potential therapeutic applications in managing conditions like Type 2 diabetes and Alzheimer's disease .
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key analogues, identified via computational similarity analysis (), include:
Physicochemical and Reactivity Differences
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 143878-29-9):
- Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (CAS 1280665-55-5): The amino group at position 7 improves aqueous solubility but reduces stability under acidic conditions .
2,3-Dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4):
- The carboxylic acid group at position 7 increases polarity, making it more suitable for salt formation but less permeable in biological membranes .
Biological Activity
Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate (commonly referred to as the compound) is a synthetic organic molecule with potential biological significance. This article explores its biological activity based on available research findings, including case studies and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : CHN\O
- Molecular Weight : 239.25 g/mol
- CAS Number : 143878-29-9
- Density : 1.4 g/cm³
- Boiling Point : 492.0 ± 45.0 °C at 760 mmHg
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets in biological systems. The compound's structure suggests potential interactions with enzymes and receptors involved in metabolic and signaling pathways.
Enzyme Inhibition
One significant aspect of the compound’s biological activity is its ability to inhibit certain enzymes. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. This inhibition may contribute to anti-inflammatory effects observed in various biological assays.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anti-inflammatory Effects :
In a study conducted by Kakigami et al., the compound demonstrated notable anti-inflammatory properties in rodent models. The administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. -
Antioxidant Activity :
A publication highlighted the compound's ability to scavenge free radicals effectively. This property suggests potential applications in preventing oxidative stress-related diseases. -
Cytotoxic Effects on Cancer Cells :
A recent study examined the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted phenol derivatives. For example, 2-methylallyloxyphenol undergoes thermal cyclization at ~275°C to form the dihydrobenzofuran core, followed by functionalization at the 4- and 7-positions via acetamidation and esterification . Key intermediates (e.g., 7-hydroxy derivatives) are characterized using , , and LC-MS to confirm regioselectivity and purity .
Q. How is the stereochemical integrity of the dihydrobenzofuran core validated during synthesis?
- Methodological Answer : X-ray crystallography is critical for confirming the stereochemistry of the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. Programs like SHELXL refine crystal structures to verify bond angles, torsional constraints, and spatial arrangements . For non-crystalline intermediates, NOESY NMR can detect spatial proximities between protons to infer stereochemistry .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves impurities like 4-amino-5-chloro derivatives. Mass spectrometry (HRMS or LC-QTOF) identifies structural deviations, while monitors residual solvents or byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 7-carboxylate ester group under steric hindrance from the 2,2-dimethyl substituents?
- Methodological Answer : Employing bulky Lewis acid catalysts (e.g., AlCl or Ti(OiPr)) facilitates esterification at the 7-position by mitigating steric effects. Microwave-assisted synthesis at controlled temperatures (80–100°C) enhances reaction efficiency and reduces side-product formation .
Q. What strategies address contradictory bioactivity data in antibacterial assays involving this compound?
- Methodological Answer : Contradictions may arise from solvent-dependent conformational changes or impurity interference. Validate bioactivity via:
- Dose-response curves in multiple solvents (DMSO, saline).
- Purification via preparative HPLC to ≥99% purity.
- Comparative studies with structurally related controls (e.g., unsubstituted dihydrobenzofurans) .
Q. How does the 4-acetamido group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : The acetamido group enhances metabolic stability by reducing oxidative deamination. In vitro assays using liver microsomes (human/rat) quantify phase I metabolism (CYP450 enzymes). LC-MS/MS tracks metabolite formation (e.g., deacetylated or hydroxylated derivatives) over time .
Q. What computational methods predict the compound’s binding affinity to target enzymes (e.g., bacterial penicillin-binding proteins)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the dihydrobenzofuran core and active sites. MD simulations (GROMACS) assess binding stability under physiological conditions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) .
Structural and Mechanistic Questions
Q. What crystallographic challenges arise when resolving the compound’s solid-state structure?
- Methodological Answer : The 2,2-dimethyl groups create disordered electron density in the dihydrobenzofuran ring. High-resolution data (≤1.0 Å) and twin refinement (SHELXL) resolve disorder. Low-temperature crystallography (100 K) minimizes thermal motion artifacts .
Q. How does the electron-withdrawing carboxylate ester affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The ester group deactivates the benzofuran ring toward electrophilic substitution but enhances susceptibility to nucleophilic attack at the carbonyl. Kinetic studies (e.g., Hammett plots) using para-substituted nucleophiles quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
